Low-Dose Precursor Efficacy: 19-Oic-DOC Generates Urinary 19-Nor-DOC at Doses Where 19-Oxo-DOC Fails
In a direct head-to-head comparison in adrenalectomized rats, 19-oic-DOC (administered as 19-oic-DOCA, the acetate form of the free acid) at the 1 μg dose produced a significant elevation of urinary-free 19-nor-DOC over the 0–2 hour collection period. In contrast, 19-oxo-DOC at the identical 1 μg dose failed to increase urinary-free 19-nor-DOC above baseline [1]. This demonstrates that 19-oic-DOC is an efficacious circulating precursor for 19-nor-DOC generation at a tenfold lower dose than 19-oxo-DOC requires (19-oxo-DOC generated elevated 19-nor-DOC only at the 10 μg dose). At the 10 μg dose, both compounds elevated urinary-free 19-nor-DOC, but only 19-oic-DOCA also increased conjugated 19-nor-DOC [1].
| Evidence Dimension | Urinary-free 19-nor-DOC generation at 1 μg dose (0–2 h post-injection) |
|---|---|
| Target Compound Data | 19-oic-DOCA (1 μg): significant increase in urinary-free 19-nor-DOC vs baseline |
| Comparator Or Baseline | 19-oxo-DOC (1 μg): no significant increase in urinary-free 19-nor-DOC vs baseline |
| Quantified Difference | Qualitative difference at 1 μg: active precursor vs. inactive; at 10 μg, both active but only 19-oic-DOCA increased conjugated 19-nor-DOC |
| Conditions | Adrenalectomized male rats, spot urine collection 0–2 h post subcutaneous injection, urinary-free 19-nor-DOC measured by RIA after HPLC separation |
Why This Matters
For researchers studying 19-nor-DOC biosynthesis or mineralocorticoid precursor biology, 19-oic-DOC is the only compound that demonstrates precursor activity across a broad dose range (1–10 μg), enabling low-dose experimental designs that minimize pharmacokinetic confounding.
- [1] Melby JC, Griffing GT, Holbrook M, Wilson TE, Johnston JO. Comparison of the mineralocorticoid activity of 19-oxygenated and 19-nor derivatives of deoxycorticosterone. Steroids. 1991 Nov;56(11):552-7. doi: 10.1016/0039-128x(91)90012-k. PMID: 1814021. View Source
